![molecular formula C16H20N2O4 B14166156 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate CAS No. 4075-40-5](/img/structure/B14166156.png)
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate can be compared with other similar compounds, such as:
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate
- 4-(3-endo-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile
These compounds share similar structural features but may differ in their specific biological activities and applications .
Properties
CAS No. |
4075-40-5 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(3,8-dimethyl-3-azabicyclo[3.2.1]octan-8-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H20N2O4/c1-16(12-5-6-13(16)10-17(2)9-12)22-15(19)11-3-7-14(8-4-11)18(20)21/h3-4,7-8,12-13H,5-6,9-10H2,1-2H3 |
InChI Key |
YGSQJANEQMYLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1CN(C2)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


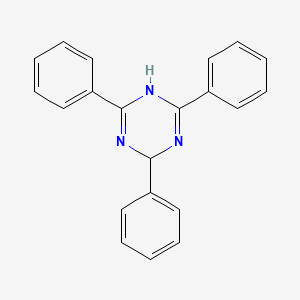
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)

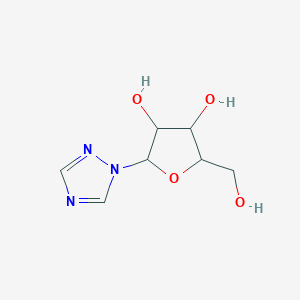
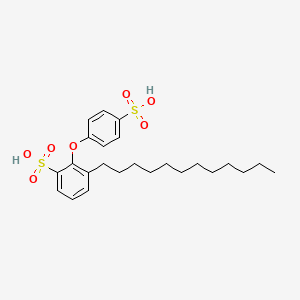
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
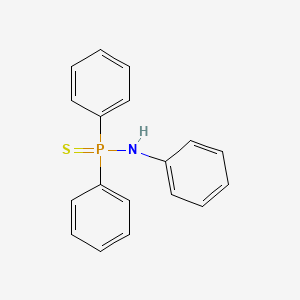
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
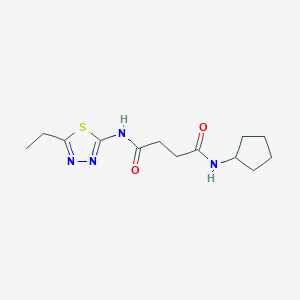
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)


![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

